molecular formula C9H8ClFO2 B1405225 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde CAS No. 1373920-69-4

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1405225
CAS No.: 1373920-69-4
M. Wt: 202.61 g/mol
InChI Key: WYIOQVLMXMOGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . It is a substituted benzaldehyde, characterized by the presence of chloro, fluoro, methoxy, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity .

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOQVLMXMOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C=O)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 6
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.